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Compound of Interest

Compound Name: 4-(Vinylsulfonyl)benzoic acid

Cat. No.: B1356606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of the expected spectroscopic data for 4-
(vinylsulfonyl)benzoic acid (CAS 95535-40-3), a compound of interest in synthetic chemistry

and drug development. Due to the limited availability of public experimental spectra for this

specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent

functional groups. Detailed, general experimental protocols for acquiring such data are also

provided, along with visualizations of the molecular structure and a typical spectroscopic

analysis workflow to aid researchers in their laboratory work.

Introduction
4-(Vinylsulfonyl)benzoic acid is a bifunctional organic molecule containing a carboxylic acid,

a vinyl sulfone, and an aromatic ring. These functional groups impart specific chemical

reactivity and make it a valuable building block in the synthesis of more complex molecules,

including potential pharmaceutical agents. Spectroscopic analysis is critical for the verification

of its structure and purity. This guide aims to serve as a reference for researchers working with

this compound by providing an in-depth look at its expected spectroscopic characteristics.
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Extensive searches for experimental NMR, IR, and MS spectra of 4-(vinylsulfonyl)benzoic
acid did not yield publicly available data. The following tables summarize the expected

spectroscopic characteristics based on established values for its functional groups. These

predictions are intended to guide researchers in the analysis of experimentally obtained

spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and

carboxylic acid protons.

Predicted Chemical

Shift (δ, ppm)
Multiplicity Number of Protons Assignment

~11.0 - 13.0 Broad Singlet 1H
Carboxylic Acid (-

COOH)

~8.0 - 8.3 Doublet 2H
Aromatic Protons

(ortho to -COOH)

~7.8 - 8.1 Doublet 2H
Aromatic Protons

(ortho to -SO₂-)

~6.8 - 7.1 Doublet of Doublets 1H
Vinyl Proton (-SO₂-

CH=)

~6.3 - 6.6 Doublet 1H
Vinyl Proton (=CH₂,

trans to sulfone)

~6.0 - 6.3 Doublet 1H
Vinyl Proton (=CH₂,

cis to sulfone)

Note: The exact chemical shifts and coupling constants for the aromatic protons will form a

complex splitting pattern typical of a para-disubstituted benzene ring.[1]

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
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Predicted Chemical Shift (δ, ppm) Assignment

~165 - 175 Carboxylic Acid Carbon (-COOH)

~135 - 145 Aromatic Carbon (ipso- to -SO₂-)

~135 - 145 Vinyl Carbon (-SO₂-CH=)

~130 - 140 Aromatic Carbon (ipso- to -COOH)

~128 - 135 Vinyl Carbon (=CH₂)

~125 - 130 Aromatic Carbons (ortho to -COOH)

~125 - 130 Aromatic Carbons (ortho to -SO₂-)

Note: Aromatic carbon signals are expected in the 125-150 ppm range.[2][3] The presence of

electron-withdrawing groups will influence their exact positions.[4]

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups

present in the molecule.

Predicted

Wavenumber (cm⁻¹)
Intensity Vibration Functional Group

2500 - 3300 Broad O-H Stretch Carboxylic Acid

3100 - 3000 Medium =C-H Stretch Aromatic/Vinyl

1680 - 1710 Strong C=O Stretch
Carboxylic Acid

(Aromatic)[5][6]

1600 - 1620 Medium C=C Stretch Vinyl

1585, 1450-1500 Medium-Weak C=C Stretch Aromatic Ring

~1320 & ~1150 Strong

Asymmetric &

Symmetric S=O

Stretch

Sulfone

960 - 990 Medium =C-H Bend Vinyl
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Note: The broad O-H stretch of the carboxylic acid is a hallmark feature and may overlap with

C-H stretching frequencies.[7][8]

Mass Spectrometry (MS)
The mass spectrum, typically obtained via electron ionization (EI), will show the molecular ion

and characteristic fragment ions.

Predicted m/z Possible Fragment Ion Interpretation

212 [C₉H₈O₄S]⁺• Molecular Ion (M⁺•)

195 [M - OH]⁺
Loss of hydroxyl radical from

the carboxylic acid

167 [M - COOH]⁺ Loss of the carboxyl group

147 [M - SO₂CH=CH₂]⁺ Loss of the vinylsulfonyl group

105 [C₆H₄CO]⁺
Fragmentation of the benzoic

acid moiety[9]

77 [C₆H₅]⁺
Phenyl cation from further

fragmentation[9]

Note: Aromatic sulfones can also undergo rearrangement and loss of SO₂.[10][11] The

fragmentation of benzoic acid derivatives is well-characterized.[12][13][14]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound like 4-(vinylsulfonyl)benzoic acid.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully

dissolved.[15]
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Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using appropriate parameters, including a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum, often using proton decoupling to simplify

the spectrum. A larger number of scans and a longer relaxation delay may be necessary due

to the low natural abundance of ¹³C.[16]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or

an internal standard (e.g., TMS).

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg

of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent

pellet using a hydraulic press.[17]

Alternative (Thin Film Method): Dissolve a small amount of the solid in a volatile solvent

(e.g., dichloromethane). Drop the solution onto a KBr or NaCl plate and allow the solvent to

evaporate, leaving a thin film of the compound.[18]

Background Spectrum: Run a background spectrum of the pure KBr pellet or the empty salt

plate.

Sample Spectrum: Place the sample in the IR beam path and acquire the spectrum.

Data Analysis: The instrument software will automatically ratio the sample spectrum against

the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).[19][20]
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Ionization: Ionize the sample molecules in the gas phase. Electron ionization (EI) is a

common method that causes fragmentation.[21][22]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Interpretation: The resulting mass spectrum is plotted as relative abundance versus

m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to

deduce structural information.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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